5-Methylthieno[3,2-b]thiophene-2-carboxylic acid
Overview
Description
5-Methylthieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with a molecular weight of 198.27 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6O2S2/c1-4-2-5-6(11-4)3-7(12-5)8(9)10/h2-3H,1H3,(H,9,10) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 263-264°C .Scientific Research Applications
Liquid-Crystalline Complexes
A study by Tso et al. (1998) describes the synthesis of 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, leading to the formation of novel supramolecular liquid-crystalline complexes. These complexes exhibit significant potential in materials science, particularly in the development of new types of liquid crystals with unique properties (Tso et al., 1998).
Oxidation Reactions
Litvinov et al. (1975) studied the catalytic liquid-phase oxidation of various thieno[3,2-b]thiophene derivatives, providing insights into their chemical reactivity and potential applications in organic synthesis and chemical industry (Litvinov et al., 1975).
Agonists for G Protein-Coupled Receptors
Deng et al. (2011) discovered that thieno[3,2-b]thiophene-2-carboxylic acid derivatives act as agonists for the G Protein-Coupled Receptor 35 (GPR35). This suggests potential pharmaceutical applications, especially in exploring GPR35 biology and pharmacology (Deng et al., 2011).
Synthesis and Construction of N,S-Heterotetracenes
Demina et al. (2019) applied Fiesselmann thiophene synthesis to construct thieno[3,2-b]thiophene derivatives, leading to the synthesis of new N,S-heterotetracenes. This research is significant in the field of organic chemistry, offering a pathway to novel heterocyclic compounds (Demina et al., 2019).
Decarboxylation Processes
Jackson and Bowlus (1980) investigated the decarboxylation of benzo[b] thiophene-2-carboxylic acid derivatives, highlighting a method to improve yield and product quality. This research contributes to the broader understanding of carboxylic acid derivatives' chemical behavior (Jackson & Bowlus, 1980).
Luminescent Supramolecular Assemblies
Osterod et al. (2001) reported the synthesis of dithieno[3,2-b]thiophene-2-carboxylic acids and their role in forming luminescent supramolecular assemblies. These findings are particularly relevant in the development of new luminescent materials (Osterod et al., 2001).
Dye-Sensitized Solar Cells
Zhao et al. (2015) explored the use of 2-ethynyl-6-methylthieno[3,2-b]thiophene in dye-sensitized solar cells (DSSCs), demonstrating its efficacy in improving photovoltaic performance. This application is significant in renewable energy research (Zhao et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It is known that thiophene derivatives can interact with various biological targets and induce a range of biological effects .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
2-methylthieno[3,2-b]thiophene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-4-2-5-6(11-4)3-7(12-5)8(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCYXBFIICKEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70060-21-8 | |
Record name | 5-methylthieno[3,2-b]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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